Methyl 13-cis-4-Oxoretinoate

Description

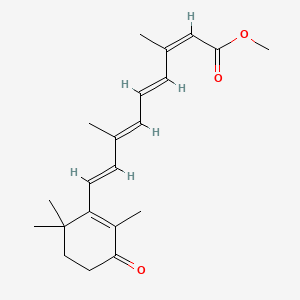

Structure

3D Structure

Propriétés

IUPAC Name |

methyl (2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O3/c1-15(8-7-9-16(2)14-20(23)24-6)10-11-18-17(3)19(22)12-13-21(18,4)5/h7-11,14H,12-13H2,1-6H3/b9-7+,11-10+,15-8+,16-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSFDGSDUILKPM-ZTXQEUQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C\C(=O)OC)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90440537 | |

| Record name | Methyl 13-cis-4-Oxoretinoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71748-57-7 | |

| Record name | Methyl 13-cis-4-Oxoretinoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Molecular Odyssey of Methyl 13-cis-4-Oxoretinoate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 13-cis-4-Oxoretinoate, a metabolite of the widely used dermatological and oncological drug 13-cis-retinoic acid (isotretinoin), is emerging as a molecule of significant biological activity. This technical guide delves into the core mechanism of action of this compound, focusing on its role as a pro-drug and the subsequent signaling cascade it initiates. Through a comprehensive review of available data, this document outlines its metabolic activation, interaction with nuclear receptors, and its downstream effects on gene expression, cell proliferation, and differentiation, particularly in the context of neuroblastoma. Detailed experimental protocols and structured quantitative data are provided to facilitate further research and drug development efforts.

Introduction

Retinoids, a class of compounds derived from vitamin A, are critical regulators of cellular processes such as proliferation, differentiation, and apoptosis. 13-cis-retinoic acid (isotretinoin) is a well-established therapeutic agent; however, its metabolic pathway gives rise to a host of derivatives with their own distinct biological profiles. Among these is this compound. While direct studies on the methyl ester are limited, substantial evidence points towards its hydrolysis to the active carboxylic acid form, 4-oxo-13-cis-retinoic acid (4-oxo-13-cRA). This active metabolite has been shown to be a major, functionally significant player in the therapeutic effects observed with isotretinoin (B22099) treatment, particularly in neuroblastoma.[1][2] This guide will focus on the mechanism of action of 4-oxo-13-cRA as the primary effector molecule derived from this compound.

Mechanism of Action: A Pro-Drug to a Potent Retinoid Agonist

The prevailing hypothesis is that this compound functions as a pro-drug, undergoing intracellular hydrolysis to yield 4-oxo-13-cis-retinoic acid. This active metabolite then engages the canonical retinoic acid signaling pathway.

Metabolic Activation

The initial and critical step in the mechanism of action of this compound is its conversion to 4-oxo-13-cis-retinoic acid. This process is presumed to be mediated by intracellular esterases.

References

- 1. Metabolic characteristics of 13-cis-retinoic acid (isotretinoin) and anti-tumour activity of the 13-cis-retinoic acid metabolite 4-oxo-13-cis-retinoic acid in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic characteristics of 13-cis-retinoic acid (isotretinoin) and anti-tumour activity of the 13-cis-retinoic acid metabolite 4-oxo-13-cis-retinoic acid in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biological Landscape of Methyl 13-cis-4-Oxoretinoate: A Technical Overview for Researchers

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical guide to the current understanding of the biological activity of Methyl 13-cis-4-Oxoretinoate. This retinoid, a known metabolite of retinoic acid, is emerging as a molecule of interest in dermatological and oncological research. While detailed, quantitative data on this specific compound remains limited in publicly accessible literature, this guide synthesizes the available information and provides a framework for its scientific exploration.

Core Concepts and Biological Role

This compound is identified as a retinoic acid receptor (RAR) agonist. RARs are nuclear receptors that function as ligand-activated transcription factors, playing a pivotal role in cell growth, differentiation, and apoptosis. The agonistic activity of this compound suggests its potential to modulate these fundamental cellular processes, forming the basis of its therapeutic interest. Its applications are primarily projected in the fields of dermatology, particularly for disorders linked to abnormal keratinocyte differentiation, and in cancer research.

Physicochemical Properties and Identification

| Property | Value | Source |

| Molecular Formula | C21H28O3 | BOC Sciences |

| Molecular Weight | 328.45 g/mol | BOC Sciences |

| CAS Number | 71748-57-7 | BOC Sciences |

| Synonyms | 4-Keto-13-cis-Retinoic Acid Methyl Ester, 13-cis-4-Oxo-retinoic acid Methyl Ester | TargetMol |

Biological Activity: A Qualitative Summary

Currently, the biological activity of this compound is described in qualitative terms. It is consistently referred to as a "bioactive chemical" and a "retinoic acid receptors (RARs) agonist". This indicates that it binds to and activates one or more of the three RAR subtypes (RARα, RARβ, and RARγ). Upon activation, these receptors form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription.

Due to the absence of specific binding affinity (Kd) or potency (IC50/EC50) values for this compound in the available literature, a quantitative comparison with other retinoids is not possible at this time.

Postulated Mechanism of Action: The RAR Signaling Pathway

The mechanism of action for this compound is presumed to follow the canonical RAR signaling pathway. The following diagram illustrates this proposed mechanism.

Experimental Protocols: A Framework for Investigation

While specific experimental protocols for this compound are not detailed in the available literature, standard methodologies for evaluating RAR agonists can be applied. The following are generalized protocols that researchers can adapt to investigate its biological activity.

RAR Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of this compound for RAR subtypes.

Methodology:

-

Receptor Preparation: Obtain nuclear extracts from cells overexpressing human RARα, RARβ, or RARγ, or use commercially available recombinant RAR proteins.

-

Radioligand: Use a high-affinity radiolabeled RAR agonist, such as [³H]-all-trans retinoic acid ([³H]-ATRA).

-

Competition Binding: Incubate a constant concentration of the RAR preparation and [³H]-ATRA with increasing concentrations of unlabeled this compound.

-

Separation: Separate bound from free radioligand using a method such as filtration through glass fiber filters.

-

Detection: Quantify the radioactivity on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (concentration of competitor that displaces 50% of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.

Reporter Gene Assay

Objective: To measure the functional potency (EC50) of this compound as an RAR agonist.

Methodology:

-

Cell Culture and Transfection: Use a suitable cell line (e.g., HEK293T, HeLa) and co-transfect with an expression vector for the desired RAR subtype and a reporter plasmid containing a luciferase gene under the control of a RARE promoter.

-

Compound Treatment: Treat the transfected cells with a range of concentrations of this compound for 18-24 hours.

-

Cell Lysis: Lyse the cells to release the luciferase enzyme.

-

Luciferase Assay: Add a luciferase substrate and measure the resulting luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected β-galactosidase) and plot the response against the logarithm of the compound concentration to determine the EC50 value.

Keratinocyte Differentiation Assay

Objective: To assess the effect of this compound on the differentiation of keratinocytes.

Methodology:

-

Cell Culture: Culture normal human epidermal keratinocytes (NHEK) in appropriate growth medium.

-

Induction of Differentiation: Induce differentiation by, for example, increasing the calcium concentration in the medium.

-

Compound Treatment: Treat the cells with various concentrations of this compound.

-

Assessment of Differentiation Markers: After a suitable incubation period (e.g., 3-5 days), assess the expression of differentiation markers such as involucrin, loricrin, or transglutaminase 1 using methods like:

-

Western Blotting: To quantify protein expression.

-

qRT-PCR: To quantify mRNA expression.

-

Immunofluorescence: To visualize protein expression and localization.

-

-

Data Analysis: Compare the expression of differentiation markers in treated cells to untreated controls.

Future Directions and Research Gaps

The primary research gap for this compound is the lack of quantitative biological data. Future research should prioritize:

-

Quantitative Pharmacological Characterization: Determination of binding affinities (Ki) and functional potencies (EC50) for all three RAR subtypes.

-

Selectivity Profiling: Assessment of its activity on RXRs and other nuclear receptors to understand its selectivity.

-

In Vitro Efficacy Studies: Comprehensive evaluation of its effects on cell proliferation, differentiation, and apoptosis in relevant cancer cell lines and primary cells.

-

In Vivo Studies: Investigation of its therapeutic efficacy and safety in animal models of dermatological diseases and cancer.

-

Synthesis and Metabolite Identification: Elucidation of a reliable synthetic route and confirmation of its metabolic pathways.

An In-depth Technical Guide to Methyl 13-cis-4-Oxoretinoate and its Engagement with Retinoic Acid Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 13-cis-4-Oxoretinoate and its interaction with Retinoic Acid Receptors (RARs), key regulators of cellular differentiation, proliferation, and apoptosis. While direct quantitative data for this compound and its parent compound, 13-cis-4-oxoretinoic acid, remain limited in publicly accessible literature, this guide leverages available data for the structurally similar and biologically relevant all-trans-4-oxo-retinoic acid to infer potential activity. This document details the underlying signaling pathways, presents available binding affinity and transactivation data, and offers meticulous experimental protocols for key assays, empowering researchers to further investigate this class of compounds.

Introduction: The Retinoid Signaling Axis

Retinoids, a class of compounds derived from vitamin A, are critical signaling molecules in a myriad of physiological processes.[1] Their effects are primarily mediated through two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs).[1] There are three subtypes of RARs—alpha (α), beta (β), and gamma (γ)—each with distinct tissue distributions and target gene specificities.[1]

Endogenous all-trans-retinoic acid (ATRA) is the primary ligand for RARs. Upon binding, the receptor undergoes a conformational change, leading to the dissociation of corepressor proteins and the recruitment of coactivator complexes.[1] This activated RAR/RXR heterodimer then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[1]

13-cis-retinoic acid (isotretinoin) is a well-known retinoid used in the treatment of severe acne. It is considered by some to be a pro-drug, as it exhibits a low binding affinity for both cellular retinoic acid-binding proteins and nuclear retinoid receptors.[2] Its biological activity is thought to be mediated, at least in part, through its intracellular isomerization to all-trans-retinoic acid.[2] A major metabolite of 13-cis-retinoic acid is 13-cis-4-oxoretinoic acid.[3] this compound is the methyl ester derivative of this metabolite.[4] While direct evidence of its RAR agonism is scarce, the activity of its parent compounds and related isomers suggests it is a molecule of interest for RAR-targeted research and drug development.

Retinoic Acid Receptor Signaling Pathway

The canonical RAR signaling pathway is a well-elucidated transcriptional regulatory mechanism. The process begins with the cellular uptake of retinol (B82714) (vitamin A) and its subsequent conversion to retinoic acid. Retinoic acid then translocates to the nucleus and binds to the RAR/RXR heterodimer. This binding event triggers a cascade of molecular interactions that ultimately results in the modulation of gene expression, influencing key cellular processes.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. 13-cis retinoic acid exerts its specific activity on human sebocytes through selective intracellular isomerization to all-trans retinoic acid and binding to retinoid acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. This compound - Immunomart [immunomart.com]

An In-depth Technical Guide to Methyl 13-cis-4-Oxoretinoate: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 13-cis-4-Oxoretinoate, a significant metabolite of the widely used dermatological and oncological drug isotretinoin (B22099) (13-cis-retinoic acid), has garnered increasing interest for its biological activity. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound. It details the compound's chemical properties, outlines a feasible synthesis pathway from its parent compound, and presents relevant analytical data. Furthermore, this document elucidates the biological context of this metabolite, particularly its interaction with the Retinoic Acid Receptor (RAR) and Retinoid X Receptor (RXR) signaling pathways, which are crucial in cellular differentiation and proliferation.

Introduction

This compound is a derivative and major metabolite of 13-cis-retinoic acid (isotretinoin)[1][2]. It is formed through oxidation at the C4 position of the cyclohexenyl ring of isotretinoin[2]. This metabolite is of particular interest in the study of neuroblastoma, where it is found endogenously[3]. While initially considered an inactive metabolite, studies have shown that 4-oxo metabolites of retinoic acid are biologically active and can modulate gene expression through nuclear retinoid receptors[1]. This guide aims to provide a detailed technical resource on the synthesis and characteristics of this compound to facilitate further research and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | methyl (2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoate | [] |

| Synonyms | 4-Keto 13-cis-Retinoic Acid Methyl Ester, Methyl 13-cis-4-oxo RA | [][5] |

| CAS Number | 71748-57-7 | [5] |

| Molecular Formula | C21H28O3 | [3][][5] |

| Molecular Weight | 328.45 g/mol | [] |

| Appearance | Yellow Solid | [] |

| Melting Point | 68-71°C | [] |

| Solubility | Sparingly soluble in acetonitrile (B52724) and chloroform. Soluble in DMSO (50 mg/mL). | [][5] |

| Stability | Stable for at least 4 years when stored at -20°C. | [5] |

Synthesis of this compound

The synthesis of this compound can be achieved from its precursor, 13-cis-retinoic acid (isotretinoin), through a two-step process: oxidation of the cyclohexenyl ring followed by esterification of the carboxylic acid.

Experimental Protocol: Oxidation of 13-cis-Retinoic Acid

This protocol is adapted from the specific oxidation of retinoic acid in diluted acid solutions.

-

Materials: 13-cis-retinoic acid, Methanol (B129727), Hydrochloric acid (concentrated).

-

Procedure:

-

Dissolve 13-cis-retinoic acid in methanol.

-

Add a catalytic amount of concentrated hydrochloric acid to the solution.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-oxo-13-cis-retinoic acid.

-

Experimental Protocol: Methyl Esterification

This protocol describes a common method for the esterification of carboxylic acids.

-

Materials: Crude 4-oxo-13-cis-retinoic acid, Methanol, Sulfuric acid (concentrated) or Thionyl chloride.

-

Procedure:

-

Dissolve the crude 4-oxo-13-cis-retinoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid or a stoichiometric amount of thionyl chloride.

-

Reflux the reaction mixture for several hours, monitoring for the disappearance of the starting material by TLC.

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer, filter, and concentrate to yield the crude this compound.

-

Purification

The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate (B1210297) as the eluent. The purity of the final product should be assessed by HPLC and characterized by NMR and mass spectrometry.

Analytical Data

The following table summarizes the expected analytical data for this compound.

| Analytical Technique | Expected Data |

| ¹H NMR (CDCl₃) | Expected signals for methyl protons, methylene (B1212753) protons on the cyclohexene (B86901) ring, olefinic protons, and the methyl ester protons. The chemical shifts and coupling constants would be characteristic of the cis configuration at the C13 double bond and the presence of the keto group at C4. |

| ¹³C NMR (CDCl₃) | Expected signals for the carbonyl carbons (ester and ketone), sp² carbons of the polyene chain and the cyclohexene ring, and sp³ carbons of the methyl groups and the cyclohexene ring. |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 328.20, corresponding to the molecular formula C₂₁H₂₈O₃. Fragmentation patterns would be consistent with the structure. |

| Purity (HPLC) | ≥95% |

Biological Context and Signaling Pathway

This compound, as a metabolite of isotretinoin, is an active participant in retinoid signaling. Retinoids exert their biological effects by binding to and activating nuclear receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs)[6][7].

These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes[6][8]. In the absence of a ligand, the RAR/RXR heterodimer is bound to corepressor proteins, inhibiting gene transcription. Upon ligand binding, a conformational change occurs, leading to the dissociation of corepressors and the recruitment of coactivator proteins, which then initiates the transcription of target genes involved in cell differentiation, proliferation, and apoptosis[7][9].

Studies have shown that 4-oxo metabolites of retinoic acid can bind to and activate RARs, thereby influencing gene expression[10]. Therefore, this compound is not merely an inactive degradation product but an active modulator of the retinoid signaling pathway.

References

- 1. Metabolic characteristics of 13-cis-retinoic acid (isotretinoin) and anti-tumour activity of the 13-cis-retinoic acid metabolite 4-oxo-13-cis-retinoic acid in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. This compound - Immunomart [immunomart.com]

- 5. caymanchem.com [caymanchem.com]

- 6. apexbt.com [apexbt.com]

- 7. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. caymanchem.com [caymanchem.com]

Investigating the Function of Methyl 13-cis-4-Oxoretinoate in Neuroblastoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroblastoma, a pediatric cancer of the sympathetic nervous system, remains a clinical challenge, particularly in high-risk cases. Retinoids, derivatives of vitamin A, are a cornerstone of therapy for minimal residual disease, with 13-cis-retinoic acid (isotretinoin) being the standard of care.[1][][3] Upon administration, 13-cis-retinoic acid is metabolized into several compounds, with 4-oxo-13-cis-retinoic acid being a major metabolite.[4][5] Emerging evidence suggests that this metabolite is as biologically active as its parent compound in neuroblastoma models.[4][6] This technical guide focuses on Methyl 13-cis-4-Oxoretinoate, the methyl ester of this active metabolite.[7] While direct research on this specific methylated compound is limited, this document will extrapolate its potential functions and provide a framework for its investigation based on the known activities of its closely related precursor, 4-oxo-13-cis-retinoic acid. We will detail its likely mechanism of action, propose experimental protocols for its characterization, and present relevant data on its parent compounds.

Introduction to Retinoid Therapy in Neuroblastoma

Retinoids play a crucial role in cell differentiation, proliferation, and apoptosis, making them attractive agents for cancer therapy.[8] In neuroblastoma, retinoids are thought to induce malignant cells to differentiate into a more mature, less aggressive phenotype.[6][9] The use of 13-cis-retinoic acid following myeloablative chemotherapy has been shown to significantly improve event-free survival in patients with high-risk neuroblastoma.[1][10] However, a substantial number of patients still experience relapse, underscoring the need for more effective retinoid-based therapies.[1][10]

Understanding the metabolic fate of 13-cis-retinoic acid is critical for optimizing its therapeutic efficacy. One of its major metabolites, 4-oxo-13-cis-retinoic acid, has demonstrated comparable anti-tumor activity to the parent drug in preclinical studies.[4] This guide focuses on this compound, a derivative of this active metabolite. As an ester, it is plausible that this compound may act as a prodrug, being converted to the active 4-oxo-13-cis-retinoic acid within the cell. This potential mechanism warrants further investigation into its efficacy and pharmacological profile.

Proposed Mechanism of Action

Based on the known functions of 4-oxo-13-cis-retinoic acid, we can infer the likely mechanism of action of this compound in neuroblastoma. The central hypothesis is that this compound, likely after intracellular conversion to 4-oxo-13-cis-retinoic acid, engages the canonical retinoid signaling pathway.

Retinoid Signaling Pathway

The genomic effects of retinoids are mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[8] Upon entering the cell, all-trans-retinoic acid (ATRA) and its isomers bind to RARs. This ligand-receptor complex then heterodimerizes with RXR. The RAR/RXR heterodimer binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, leading to the recruitment of co-activators and subsequent transcriptional activation.

It is proposed that 4-oxo-13-cis-retinoic acid, and by extension this compound following its conversion, would activate this pathway, leading to changes in gene expression that drive cell differentiation and inhibit proliferation.

Key Molecular Effects

The primary anti-neuroblastoma effects of retinoids are attributed to:

-

Induction of Neuronal Differentiation: Retinoids promote the maturation of neuroblastoma cells into a more neuron-like state, characterized by the extension of neurites and the expression of neuronal markers. Studies on 4-oxo-13-cis-retinoic acid show it is as effective as 13-cis-retinoic acid in inducing neurite outgrowth.[4]

-

Inhibition of Cell Proliferation: By driving cells towards a terminally differentiated state, retinoids inhibit their proliferative capacity. This effect has been demonstrated for 4-oxo-13-cis-retinoic acid in various neuroblastoma cell lines.[4]

-

Downregulation of MYCN: The MYCN oncogene is amplified in a significant subset of high-risk neuroblastomas and is a key driver of tumorigenesis. Retinoids have been shown to suppress the expression of MYCN, which is a critical aspect of their anti-cancer activity.[4][9] 4-oxo-13-cis-retinoic acid has been shown to decrease MYCN mRNA and protein levels.[4]

-

Upregulation of RARβ: The expression of the retinoic acid receptor-β (RARβ) is often silenced in cancer cells. Retinoids can induce its expression, creating a positive feedback loop that enhances the cellular response to the treatment.[4]

Quantitative Data on Related Retinoids

Direct quantitative data for this compound is not available in the literature. The following tables summarize key pharmacokinetic and pharmacodynamic parameters for its parent compound, 13-cis-retinoic acid, and its active metabolite, 4-oxo-13-cis-retinoic acid.

Table 1: Pharmacokinetic Parameters of 13-cis-Retinoic Acid and 4-oxo-13-cis-Retinoic Acid in Pediatric Neuroblastoma Patients

| Parameter | 13-cis-Retinoic Acid | 4-oxo-13-cis-Retinoic Acid | Reference(s) |

| Mean Peak Plasma Concentration (Cmax) | 7.2 ± 5.3 µM (at 160 mg/m²/day) | Often exceeds that of the parent compound | [11] |

| Time to Peak Concentration (Tmax) | ~1.0 hour | Not explicitly stated, accumulates over time | [11] |

| Elimination Half-life (t½) | ~5.8 hours | Not explicitly stated | [11] |

| Metabolism | Metabolized to 4-oxo-13-cis-RA and other metabolites | Further metabolism and glucuronidation | [4] |

Table 2: In Vitro Activity of 13-cis-Retinoic Acid and 4-oxo-13-cis-Retinoic Acid in Neuroblastoma Cell Lines

| Assay | 13-cis-Retinoic Acid | 4-oxo-13-cis-Retinoic Acid | Reference(s) |

| Inhibition of Proliferation | Equi-effective | Equi-effective | [4] |

| Induction of Neurite Outgrowth | Equi-effective | Equi-effective | [4] |

| MYCN Downregulation | Equi-effective | Equi-effective | [4] |

| RARβ Upregulation | Equi-effective | Equi-effective | [4] |

Experimental Protocols

To investigate the function of this compound in neuroblastoma, a series of in vitro experiments are necessary. The following protocols provide a detailed methodology for these key assays.

Experimental Workflow

References

- 1. This compound - Immunomart [immunomart.com]

- 3. Differentiating Neuroblastoma: A Systematic Review of the Retinoic Acid, Its Derivatives, and Synergistic Interactions | MDPI [mdpi.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Identification of 4-oxo-13-cis-retinoic acid as the major metabolite of 13-cis-retinoic acid in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differentiating agents in pediatric malignancies: retinoids in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound 71748-57-7 [ruichubio.com]

- 9. Antagonism of cytotoxic chemotherapy in neuroblastoma cell lines by 13-cis-retinoic acid is mediated by the anti-apoptotic Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic characteristics of 13-cis-retinoic acid (isotretinoin) and anti-tumour activity of the 13-cis-retinoic acid metabolite 4-oxo-13-cis-retinoic acid in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. EP0959069A1 - A process for the preparation of 13-CIS-retinoic acid - Google Patents [patents.google.com]

The Impact of Methyl 13-cis-4-Oxoretinoate on Keratinocyte Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of Methyl 13-cis-4-Oxoretinoate on the differentiation of human epidermal keratinocytes. While direct studies on the methyl ester form are limited, this document synthesizes available data on its active metabolite, 13-cis-4-oxoretinoic acid, and related retinoids to elucidate its mechanism of action and potential applications in dermatology and drug development. It is established that 4-oxo metabolites of retinoic acid are not inert byproducts but potent, biologically active molecules that regulate gene expression crucial for keratinocyte proliferation and differentiation.[1] This guide details the molecular pathways, summarizes key quantitative data on the modulation of differentiation markers, and provides comprehensive experimental protocols for in vitro assessment.

Introduction

Retinoids, a class of compounds derived from vitamin A, are pivotal regulators of cellular growth, differentiation, and apoptosis.[2] Their therapeutic efficacy in a range of dermatological conditions is well-documented. This compound is a derivative of 13-cis-retinoic acid (isotretinoin), a widely used therapeutic for severe acne. Historically, 4-oxo metabolites of retinoic acid were considered inactive catabolic products. However, emerging research demonstrates their significant transcriptional regulatory activities in human skin cells, including normal human epidermal keratinocytes (NHEKs).[1] These metabolites exert their effects by modulating the expression of genes that govern epidermal homeostasis.[1]

This guide will focus on the effects of this compound on keratinocyte differentiation, a critical process for maintaining the barrier function of the skin. It is presumed that this compound, as a methyl ester, acts as a prodrug, readily hydrolyzed by intracellular esterases to its biologically active carboxylic acid form, 13-cis-4-oxoretinoic acid. Therefore, the data and mechanisms discussed will primarily reference the effects of this active metabolite.

Mechanism of Action: Retinoid Signaling Pathway

The biological effects of retinoids are mediated through their interaction with nuclear receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[2][3] These receptors function as ligand-activated transcription factors.

Upon entering the keratinocyte, this compound is likely hydrolyzed to 13-cis-4-oxoretinoic acid. This active form then translocates to the nucleus and binds to RARs. The ligand-bound RAR forms a heterodimer with an RXR. This RAR/RXR heterodimer then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[3][4] This binding event initiates a cascade of molecular interactions, leading to either the activation or repression of gene transcription, thereby modulating the expression of proteins involved in keratinocyte differentiation.

References

- 1. Retinoic acid and its 4-oxo metabolites are functionally active in human skin cells in vitro [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of keratin expression by retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

- 4. Retinoid-Responsive Transcriptional Changes in Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Metabolic Pathway of 13-cis-Retinoic Acid and its Metabolite, 4-Oxo-13-cis-retinoic acid

This technical guide provides a comprehensive overview of the metabolic pathway of 13-cis-retinoic acid, the parent compound of Methyl 13-cis-4-Oxoretinoate, for researchers, scientists, and drug development professionals. The focus is on the formation and subsequent metabolism of its major metabolite, 4-oxo-13-cis-retinoic acid, along with relevant quantitative data, experimental protocols, and signaling pathway visualizations.

Introduction

13-cis-retinoic acid (isotretinoin) is a retinoid used in the treatment of severe acne and certain cancers. Its therapeutic and toxicological effects are closely linked to its metabolism. A key metabolic pathway involves the oxidation of 13-cis-retinoic acid to 4-oxo-13-cis-retinoic acid. While this compound is the methyl ester of this metabolite, its formation in vivo is not well-documented, and it is often considered a synthetic derivative for research purposes. This guide will detail the established metabolic fate of 13-cis-retinoic acid.

Metabolic Pathway of 13-cis-Retinoic Acid

The primary metabolic pathway of 13-cis-retinoic acid involves a phase I oxidation reaction followed by phase II conjugation.

Phase I Metabolism: Oxidation to 4-oxo-13-cis-retinoic acid

The initial and major metabolic step is the oxidation of 13-cis-retinoic acid at the 4th position of the cyclohexenyl ring to form 4-oxo-13-cis-retinoic acid. This reaction is primarily catalyzed by the cytochrome P450 enzyme, CYP3A4 .[1]

Phase II Metabolism: Glucuronidation

Following oxidation, 4-oxo-13-cis-retinoic acid can undergo phase II conjugation, specifically glucuronidation. This process increases the water solubility of the metabolite, facilitating its excretion. Several UDP-glucuronosyltransferase (UGT) enzymes are involved in this process, with UGT1A9 being considered a key enzyme in vivo.

Quantitative Data

The following tables summarize key pharmacokinetic parameters of 13-cis-retinoic acid and its major metabolite, 4-oxo-13-cis-retinoic acid, in humans.

Table 1: Pharmacokinetic Parameters of 13-cis-Retinoic Acid in Adults

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 2 - 4 hours | [2] |

| Elimination Half-life (t½) | 10 - 20 hours | [2] |

Table 2: Plasma Concentrations of 13-cis-Retinoic Acid and 4-oxo-13-cis-retinoic acid in Children with Neuroblastoma (Day 14 of Treatment)

| Compound | Mean Plasma Concentration (± SD) | Reference |

| 13-cis-Retinoic Acid | 2.83 ± 1.44 µM | [3] |

| 4-oxo-13-cis-retinoic acid | 4.67 ± 3.17 µM | [3] |

Experimental Protocols

Quantification of 13-cis-Retinoic Acid and Metabolites by HPLC-MS/MS

This protocol provides a general framework for the analysis of 13-cis-retinoic acid and its metabolites in biological matrices.

Detailed Method:

-

Sample Preparation:

-

To 100 µL of plasma or serum, add an internal standard.

-

Precipitate proteins by adding 300 µL of ice-cold acetonitrile. Vortex and centrifuge.

-

For cleaner samples, the supernatant can be further purified using a solid-phase extraction (SPE) cartridge.[4]

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.[5]

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).[6]

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol (B129727) with 0.1% formic acid (B).[7]

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.[6]

-

-

MS/MS Conditions:

-

Ionization: Electrospray Ionization (ESI) in negative or positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.[8]

-

In Vitro Metabolism using Human Liver Microsomes

This protocol is used to assess the metabolic stability of 13-cis-retinoic acid.

References

- 1. Metabolic characteristics of 13-cis-retinoic acid (isotretinoin) and anti-tumour activity of the 13-cis-retinoic acid metabolite 4-oxo-13-cis-retinoic acid in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of the retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of topically applied radiolabeled retinoids in hairless mouse epidermis and dermis after single applications [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. sciex.com [sciex.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Method to determine 4-oxo-retinoic acids, retinoic acids and retinol in serum and cell extracts by liquid chromatography/diode-array detection atmospheric pressure chemical ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Methyl 13-cis-4-Oxoretinoate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 13-cis-4-Oxoretinoate is a methylated metabolite of 13-cis-retinoic acid (isotretinoin), a retinoid used in the treatment of neuroblastoma[1][2]. Like other retinoids, its biological effects are primarily mediated through the activation of retinoic acid receptors (RARs), which are ligand-activated transcription factors that regulate gene expression[3]. This document provides detailed protocols for the use of this compound in cell culture, with a focus on neuroblastoma cell lines, based on the established activities of its parent compounds and metabolites.

Retinoids, including 13-cis-retinoic acid and its oxidized metabolite 4-oxo-13-cis-retinoic acid, have been shown to induce differentiation, inhibit proliferation, and modulate the expression of key genes in cancer cells[4]. 4-oxo-13-cis-retinoic acid has demonstrated equipotent activity to 13-cis-retinoic acid in neuroblastoma cells, making it a biologically significant metabolite[4]. It is anticipated that this compound, as a methyl ester, will be taken up by cells and subsequently hydrolyzed to the active 4-oxo-13-cis-retinoic acid.

Data Presentation

The following tables summarize the quantitative data for 4-oxo-retinoic acid isomers and related retinoids, which can serve as a reference for determining the effective concentration range for this compound.

Table 1: Half-maximal Effective Concentration (EC50) of Retinoids for Retinoic Acid Receptor (RAR) Transactivation

| Compound | RARα (nM) | RARβ (nM) | RARγ (nM) |

| 4-oxo-Retinoic Acid | 33 | 8 | 89 |

| all-trans-Retinoic Acid (ATRA) | 169 | 9 | 2 |

| 13-cis-Retinoic Acid | 124 | 47 | 36 |

| 9-cis-Retinoic Acid | 13 | 173 | 58 |

| Data from Idres, N., et al. (2002). The Journal of Biological Chemistry.[5] |

Table 2: Half-maximal Inhibitory Concentration (IC50) of 13-cis-Retinoic Acid in Cholangiocarcinoma Cell Lines

| Cell Line | 12 hours (µM) | 24 hours (µM) | 48 hours (µM) |

| KKU-100 | 20.48 ± 8.27 | 12.35 ± 3.60 | 9.33 ± 7.53 |

| KKU-213B | 20.27 ± 16.34 | 11.89 ± 9.20 | 6.66 ± 5.11 |

| Data from Thanan, R., et al. (2017). Oncology Letters.[6] |

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, light-protecting microcentrifuge tubes

-

Complete cell culture medium

Procedure:

-

Stock Solution (10 mM):

-

All procedures involving retinoids should be performed in subdued light to prevent photodegradation.

-

Weigh an appropriate amount of this compound powder in a sterile, light-protected tube.

-

Add the required volume of anhydrous DMSO to achieve a 10 mM stock solution. For example, for a compound with a molecular weight of 328.45 g/mol , dissolve 3.2845 mg in 1 mL of DMSO.

-

Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C for 3-5 minutes can aid dissolution[7].

-

Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light. Properly stored stock solutions are stable for several months.

-

-

Working Solution:

-

Thaw an aliquot of the stock solution at 37°C immediately before use.

-

To prevent precipitation, pre-warm the complete cell culture medium to 37°C.

-

Dilute the stock solution directly into the pre-warmed cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of medium.

-

Mix gently by pipetting. The final DMSO concentration in the culture should not exceed 0.5%[7].

-

Cell Viability and Proliferation Assay (e.g., using DIMSCAN)

Materials:

-

Neuroblastoma cell lines (e.g., SMS-KNCR, SH-SY5Y)

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound working solutions (serial dilutions)

-

Vehicle control (medium with the same final concentration of DMSO)

-

DIMSCAN system or other cytotoxicity assay reagents (e.g., MTT, XTT)

Procedure:

-

Seed neuroblastoma cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the cells and replace it with the medium containing different concentrations of the compound. Include a vehicle control.

-

Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours).

-

Assess cell viability using the DIMSCAN system, which involves staining with a fluorescent dye and digital imaging microscopy to quantify cell numbers[8]. Alternatively, use a standard colorimetric assay like MTT or XTT.

-

Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Neurite Outgrowth Assay

Materials:

-

Neuroblastoma cell lines capable of differentiation (e.g., SH-SY5Y)

-

Cell culture dishes or plates

-

Complete cell culture medium

-

This compound working solutions

-

Vehicle control

-

Microscope with imaging capabilities

Procedure:

-

Seed cells on culture dishes or plates at a low density to allow for neurite extension.

-

After cell adherence, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control. A typical starting concentration, based on related compounds, would be in the range of 1-10 µM.

-

Incubate the cells for a period sufficient to observe neurite outgrowth (e.g., 3-7 days). Replace the medium with fresh compound-containing medium every 2-3 days.

-

Observe the cells daily under a microscope and capture images at the end of the treatment period.

-

Quantify neurite outgrowth by measuring the length of the longest neurite per cell or by counting the percentage of cells with neurites longer than a certain threshold (e.g., twice the cell body diameter).

Gene Expression Analysis by RT-qPCR

Materials:

-

Neuroblastoma cells

-

6-well cell culture plates

-

This compound working solutions

-

Vehicle control

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix

-

Primers for target genes (e.g., MYCN, RARB) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

-

Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time (e.g., 24, 48, or 72 hours).

-

Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using the synthesized cDNA, specific primers for the target and housekeeping genes, and a qPCR master mix.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in treated cells compared to the vehicle control.

Visualizations

Caption: Signaling pathway of this compound.

Caption: General experimental workflow for cell-based assays.

References

- 1. Cellular uptake of retinoic acid in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Retinyl ester hydrolases and their roles in vitamin A homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antagonism of cytotoxic chemotherapy in neuroblastoma cell lines by 13-cis-retinoic acid is mediated by the antiapoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Modeling retinitis pigmentosa through patient-derived retinal organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 13-cis-retinoic acid inhibits the self-renewal, migration, invasion and adhesion of cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 8. aacrjournals.org [aacrjournals.org]

Application Note: HPLC Method for the Detection and Quantification of Methyl 13-cis-4-Oxoretinoate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 13-cis-4-oxoretinoate is a methylated metabolite of 13-cis-4-oxoretinoic acid, which itself is a major metabolite of isotretinoin (B22099) (13-cis-retinoic acid), a drug widely used in the treatment of severe acne. Accurate quantification of this and related retinoids in biological matrices is crucial for pharmacokinetic, metabolic, and toxicology studies. This document outlines a robust High-Performance Liquid Chromatography (HPLC) method suitable for the detection and quantification of this compound. The described protocol is based on established methods for structurally similar compounds, such as 13-cis-retinoic acid and its 4-oxo metabolite, and provides a strong foundation for method development and validation.[1][2][3] Retinoids are light-sensitive and susceptible to isomerization, necessitating careful sample handling under red or yellow light to ensure data integrity.

Principle

This method employs reversed-phase HPLC (RP-HPLC) coupled with ultraviolet (UV) detection. The principle of RP-HPLC is the separation of analytes based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds, like retinoids, interact more strongly with the stationary phase, leading to longer retention times. This compound is first extracted from the biological matrix (e.g., plasma, serum, or cell culture media) using a liquid-liquid or solid-phase extraction technique. The extract is then injected into the HPLC system. The compound is separated from other matrix components and related retinoids on a C18 analytical column using a gradient or isocratic mobile phase, typically composed of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer.[4][5][6] Quantification is achieved by comparing the peak area of the analyte to a standard curve generated from known concentrations of a reference standard. Detection is typically performed at a wavelength near the absorbance maximum for the 4-oxo-retinoid structure, around 365 nm.[1]

Experimental Workflow and Signaling Pathway Context

The overall process from sample collection to final data analysis is depicted below. This workflow ensures efficiency and reproducibility.

Caption: High-level workflow for the quantification of this compound.

This compound is a metabolite within the broader retinoid pathway. Understanding this context is vital for interpreting its biological significance. The diagram below illustrates a simplified view of retinoic acid metabolism and signaling.

Caption: Simplified pathway of retinoid metabolism leading to the target analyte.

Detailed Experimental Protocol

4.1 Reagents and Materials

-

Solvents: HPLC-grade acetonitrile, methanol, hexane, diethyl ether, and water.

-

Reagents: Glacial acetic acid or formic acid, analytical grade.

-

Standards: this compound reference standard (purity >98%). 13-cis-retinoic acid for comparison.

-

Apparatus: HPLC system with UV/Vis or Diode Array Detector (DAD), C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), low-actinic glassware, centrifuge, sample evaporator (e.g., nitrogen stream).

4.2 Standard Solution Preparation

-

Primary Stock (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of acetonitrile in a volumetric flask. Store at -20°C in the dark.

-

Working Stock (10 µg/mL): Dilute the primary stock 1:100 with acetonitrile.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock with the mobile phase, typically ranging from 10 ng/mL to 2000 ng/mL.

4.3 Sample Preparation (from Human Plasma) All steps must be performed under yellow or red light to prevent isomerization.

-

Spiking: To 1.0 mL of plasma in a glass tube, add the internal standard (if used). For method validation, spike with known concentrations of the analyte.

-

Extraction: Add 5 mL of diethyl ether or a hexane:isopropanol mixture.[1][7] Vortex vigorously for 2 minutes.

-

Centrifugation: Centrifuge at 3000 x g for 10 minutes at 4°C to separate the layers.

-

Collection: Carefully transfer the upper organic layer to a clean glass tube.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 35°C.[8]

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex to ensure complete dissolution.

-

Injection: Inject 20-50 µL of the reconstituted sample into the HPLC system.

4.4 Chromatographic Conditions The following table provides a starting point for the HPLC conditions. Optimization may be required based on the specific system and column used.

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase (e.g., Zorbax, Accucore), 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Acetic AcidB: Acetonitrile with 0.1% Acetic Acid |

| Gradient Program | 0-10 min: 70% B10-12 min: 70% to 95% B12-15 min: 95% B (Wash)15-17 min: 95% to 70% B17-20 min: 70% B (Equilibrate) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 365 nm |

| Injection Volume | 20 µL |

Data Analysis and Quantification

-

Identification: The analyte is identified by comparing its retention time with that of the pure reference standard.

-

Quantification: A calibration curve is constructed by plotting the peak area versus the concentration of the calibration standards. The concentration of this compound in the unknown samples is determined by interpolating their peak areas from this linear regression curve.

Method Validation and Performance Characteristics

For use in regulated studies, the method should be validated according to ICH or FDA guidelines. The following table summarizes typical performance characteristics expected from a validated retinoid HPLC method.

| Parameter | Target Specification |

| Linearity (r²) | > 0.995 |

| Range | 10 - 2000 ng/mL |

| Limit of Detection (LOD) | ~3 ng/mL (Signal-to-Noise ratio of 3:1) |

| Limit of Quantification (LOQ) | ~10 ng/mL (Signal-to-Noise ratio of 10:1)[1] |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

| Selectivity | No interference from endogenous matrix components or related retinoid metabolites. |

Conclusion

The described RP-HPLC-UV method provides a reliable and robust framework for the quantification of this compound in biological samples. Adherence to protocols for handling light-sensitive compounds is critical for obtaining accurate and reproducible results. The method can be adapted and validated for specific research needs, making it a valuable tool for professionals in pharmacology and drug development.

References

- 1. Determination of 13-cis-retinoic acid and its major metabolite, 4-oxo-13-cis-retinoic acid, in human blood by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Identification and quantitation of all-trans- and 13-cis-retinoic acid and 13-cis-4-oxoretinoic acid in human plasma. | Semantic Scholar [semanticscholar.org]

- 3. scilit.com [scilit.com]

- 4. jfda-online.com [jfda-online.com]

- 5. Reverse-phase high-performance liquid chromatography (HPLC) analysis of retinol and retinyl esters in mouse serum and tissues. | Semantic Scholar [semanticscholar.org]

- 6. Reverse-phase high-performance liquid chromatography (HPLC) analysis of retinol and retinyl esters in mouse serum and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Method to determine 4-oxo-retinoic acids, retinoic acids and retinol in serum and cell extracts by liquid chromatography/diode-array detection atmospheric pressure chemical ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-based Assays to Determine the Activity of Methyl 13-cis-4-Oxoretinoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 13-cis-4-Oxoretinoate is a metabolite of 13-cis-retinoic acid (isotretinoin), a drug commonly used in the treatment of severe acne and neuroblastoma.[1] Emerging research indicates that this metabolite is not an inactive byproduct but possesses significant biological activity. Studies on neuroblastoma cell lines have shown that 4-oxo-13-cis-retinoic acid, the carboxylic acid form of this compound, is as effective as its parent compound in inducing neurite outgrowth, inhibiting cell proliferation, and modulating the expression of key genes such as MYCN and retinoic acid receptor-β (RARβ).[1] Furthermore, 4-oxo metabolites of retinoic acid have been demonstrated to be functionally active in human skin cells, suggesting a broader role in cellular processes.[2]

These findings underscore the importance of accurately characterizing the biological activity of this compound. This document provides detailed protocols for a panel of cell-based assays designed to assess its efficacy and potency. The assays described herein will enable researchers to investigate its impact on cell viability, its ability to activate the retinoic acid signaling pathway, and its influence on the expression of retinoid target genes.

Signaling Pathway

The biological effects of retinoids are primarily mediated by the activation of nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). Upon ligand binding, these receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. The following diagram illustrates the canonical retinoid signaling pathway, which is the likely mechanism of action for this compound.

Data Presentation

The following tables provide a template for presenting quantitative data obtained from the described cell-based assays. Note: The values presented are for illustrative purposes only and do not represent actual experimental data for this compound.

Table 1: Cytotoxicity of this compound

| Cell Line | Assay | IC50 (µM) |

| Neuroblastoma (e.g., SH-SY5Y) | MTT | To be determined |

| Human Dermal Fibroblasts | MTT | To be determined |

| Keratinocytes (e.g., HaCaT) | MTT | To be determined |

Table 2: RAR Agonist Activity of this compound

| Reporter Cell Line | Receptor Target | EC50 (µM) |

| HEK293T-RARE-Luciferase | Pan-RAR | To be determined |

| HeLa-RARE-Luciferase | Pan-RAR | To be determined |

Table 3: Regulation of Target Gene Expression by this compound

| Cell Line | Target Gene | Fold Change (at specified concentration) |

| Neuroblastoma (e.g., SH-SY5Y) | RARβ | To be determined |

| Neuroblastoma (e.g., SH-SY5Y) | MYCN | To be determined |

| Keratinocytes (e.g., HaCaT) | Keratin 1 | To be determined |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cultured cells.

Workflow Diagram:

Materials:

-

Cell line of interest (e.g., SH-SY5Y, HaCaT, primary fibroblasts)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well flat-bottom tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be below 0.1%.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

-

Solubilization:

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of solubilization solution to each well.

-

Gently shake the plate on an orbital shaker for 15-20 minutes to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

RAR Transactivation Assay (Luciferase Reporter Assay)

This protocol is for quantifying the ability of this compound to activate retinoic acid receptors.

Workflow Diagram:

Materials:

-

Host cell line (e.g., HEK293T, HeLa)

-

RARE-luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

Opti-MEM or similar serum-free medium

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Positive control (e.g., all-trans retinoic acid)

-

96-well white, opaque tissue culture plates

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Transfection:

-

On the day before transfection, seed host cells in a 6-well plate.

-

On the day of transfection, co-transfect the cells with the RARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Cell Seeding:

-

After 24 hours of transfection, trypsinize and seed the cells into a 96-well white, opaque plate at a density of 10,000-20,000 cells per well in 100 µL of complete medium.

-

Allow cells to attach for at least 4 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and a positive control in complete medium.

-

Add the compound dilutions to the wells. Include vehicle control wells.

-

Incubate for 18-24 hours at 37°C.

-

-

Cell Lysis:

-

Remove the medium and wash the cells with PBS.

-

Add 20 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

-

-

Data Acquisition:

-

Measure firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold induction of luciferase activity relative to the vehicle control.

-

Plot the fold induction against the log of the compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

-

Gene Expression Analysis (Quantitative Real-Time PCR)

This protocol is for measuring changes in the expression of retinoid target genes in response to this compound.

Workflow Diagram:

References

- 1. Metabolic characteristics of 13-cis-retinoic acid (isotretinoin) and anti-tumour activity of the 13-cis-retinoic acid metabolite 4-oxo-13-cis-retinoic acid in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Retinoic acid and its 4-oxo metabolites are functionally active in human skin cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Recommended storage conditions for Methyl 13-cis-4-Oxoretinoate powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 13-cis-4-Oxoretinoate is a metabolite of 13-cis-retinoic acid (isotretinoin), a retinoid widely used in the treatment of severe acne.[1] As a member of the retinoid family, it is presumed to be involved in the regulation of gene expression through pathways similar to retinoic acid, which play crucial roles in cellular differentiation, proliferation, and apoptosis.[2][3] These application notes provide detailed recommendations for the storage, handling, and experimental use of this compound powder to ensure its stability and integrity for research and drug development purposes.

Recommended Storage Conditions

Proper storage is critical to maintain the chemical integrity and biological activity of this compound powder. The following conditions are recommended based on available stability data for the compound and related retinoids.

| Parameter | Condition | Duration | Notes |

| Temperature | -20°C | ≥ 4 years | Long-term storage in a non-frost-free freezer is ideal to prevent temperature fluctuations.[1] |

| 4°C | 2 years | Suitable for short to medium-term storage. | |

| Light | Protect from light | At all times | Store in an amber vial or a container wrapped in aluminum foil. Retinoids are highly susceptible to photodegradation.[4][5] |

| Humidity | Store in a desiccated environment | At all times | Use of a desiccator or storage with a desiccant is recommended to prevent hydrolysis. |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | For long-term storage | To prevent oxidation, especially after the container has been opened. |

Experimental Protocols

General Handling Precautions

Retinoids are sensitive to light, heat, and oxidation.[4] All manipulations should be performed under subdued light or in a dark room. Use amber-colored glassware or glassware wrapped in aluminum foil. Solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be stored under an inert atmosphere at -80°C for short periods.

Protocol 1: Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for use in various assays.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile, filtered tips

Procedure:

-

Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.

-

Weigh the desired amount of powder using a calibrated analytical balance in a low-light environment.

-

Under a chemical fume hood, add the appropriate volume of DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex the solution gently until the powder is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.

-

Aliquot the stock solution into single-use amber vials to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -80°C.

Protocol 2: Long-Term Stability Assessment of this compound Powder

Objective: To determine the long-term stability of this compound powder under recommended storage conditions.

Materials:

-

This compound powder from a single lot

-

Amber glass vials with screw caps

-

-20°C freezer

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Appropriate solvents for HPLC analysis (e.g., acetonitrile, water, methanol)

Procedure:

-

Aliquot approximately 1-5 mg of this compound powder into multiple pre-weighed amber glass vials.

-

Record the initial weight of the powder in each vial.

-

Place the vials in a desiccator and store them in a -20°C freezer protected from light.

-

At designated time points (e.g., 0, 3, 6, 12, 24, 36, and 48 months), remove one vial from the freezer.

-

Allow the vial to equilibrate to room temperature.

-

Precisely weigh the vial to check for any mass change.

-

Dissolve the powder in a known volume of an appropriate solvent (e.g., acetonitrile) to a specific concentration.

-

Analyze the purity of the sample using a validated HPLC method. A reverse-phase C18 column is typically suitable for retinoid analysis.

-

Compare the peak area of this compound at each time point to the initial (time 0) peak area to determine the percentage of degradation.

-

The shelf-life can be predicted based on the degradation kinetics, which often follow first-order kinetics for retinoids.[5]

Signaling Pathway

This compound, as a retinoid, is expected to influence gene expression through the retinoic acid signaling pathway. This involves binding to nuclear receptors, namely Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[2][3] Upon ligand binding, these receptors form heterodimers (RAR/RXR) and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[6]

Caption: Retinoid signaling pathway.

Experimental Workflow

The following diagram illustrates a general workflow for handling and using this compound powder in a research setting.

Caption: General experimental workflow.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]

- 3. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. testinglab.com [testinglab.com]

- 5. Retinoid stability and degradation kinetics in commercial cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.biologists.com [journals.biologists.com]

Preparing a Stock Solution of Methyl 13-cis-4-Oxoretinoate in DMSO: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 13-cis-4-Oxoretinoate is a metabolite of 13-cis-retinoic acid (isotretinoin), a retinoid used in the treatment of severe acne.[1][2][3] Like other retinoids, it is a derivative of vitamin A and is involved in the regulation of gene expression, which influences cellular growth and differentiation.[4][5] Emerging research indicates that the 4-oxo metabolites of retinoic acid are not inert byproducts but are functionally active, exhibiting strong transcriptional regulatory activity.[4][5] They bind to nuclear retinoic acid receptors (RARs), initiating a signaling cascade that modulates the transcription of target genes.[6][7][8][9] This makes this compound a compound of interest for research in dermatology, oncology, and developmental biology.

This document provides detailed application notes and a protocol for the preparation of a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and safety of experiments involving this compound.

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Source |

| Synonyms | 4-Keto 13-cis-Retinoic Acid Methyl Ester, Methyl 13-cis-4-oxo RA | [1] |

| Molecular Formula | C₂₁H₂₈O₃ | [] |

| Molecular Weight | 328.45 g/mol | [] |

| Appearance | Yellow Solid | |

| CAS Number | 71748-57-7 | [1] |

Solubility Information

Experimental Protocols

Safety Precautions

Handling this compound:

-

As a retinoid, this compound may be light-sensitive and susceptible to oxidation.[13] Handle in a dimly lit environment and store protected from light.

-

Retinoids can be teratogenic. Women of childbearing age should handle this compound with extreme caution.[14]

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

Handling Dimethyl Sulfoxide (DMSO):

-

DMSO is a powerful solvent that can readily penetrate the skin, potentially carrying dissolved substances with it.[15] Always wear gloves when handling DMSO and its solutions.

-

Use in a well-ventilated area or a chemical fume hood.

-

DMSO has a relatively high freezing point (18.5 °C or 65.3 °F) and may be solid at room temperature.[15] If frozen, it can be thawed by placing the container in a warm water bath.

Protocol for Preparing a 10 mM Stock Solution

This protocol is adapted from established methods for preparing stock solutions of other retinoids in DMSO.[12][13][16]

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber or light-protecting microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Water bath set to 37 °C (optional)

Procedure:

-

Pre-weighing Preparation: Before opening, gently tap the vial containing the solid this compound to ensure all the powder is at the bottom.

-

Weighing the Compound: Accurately weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.285 mg of the compound (Molecular Weight = 328.45 g/mol ).

-

Dissolution:

-

Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound. For a 10 mM solution, add 1 mL of DMSO for every 3.285 mg of this compound.

-

Cap the vial tightly and vortex thoroughly to dissolve the compound.

-

If the compound does not readily dissolve, the solution can be gently warmed in a 37 °C water bath for 3-5 minutes to aid dissolution.[12] Vortex again after warming.

-

-

Aliquoting and Storage:

-

Once the compound is fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, light-protecting tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[13]

-

Store the aliquots at -20 °C for short-term storage (up to one month) or at -80 °C for long-term storage (up to six months).[17]

-

It is recommended to prepare fresh stock solutions regularly, as the stability of retinoids in DMSO can be limited.[13]

-

Workflow for Preparing Stock Solution

Caption: Workflow for preparing a stock solution.

Signaling Pathway

This compound, as an active metabolite of retinoic acid, is believed to exert its biological effects through the canonical retinoic acid signaling pathway.[4][5] This involves binding to and activating retinoic acid receptors (RARs), which are nuclear hormone receptors.

Mechanism of Action:

-

Cellular Uptake: Being a lipophilic molecule, this compound can diffuse across the cell membrane.

-

Nuclear Translocation: Inside the cell, it is transported to the nucleus.

-

Receptor Binding and Dimerization: In the nucleus, it binds to a Retinoic Acid Receptor (RAR). This binding event induces a conformational change in the RAR, leading to its heterodimerization with a Retinoid X Receptor (RXR).

-

DNA Binding: The RAR-RXR heterodimer then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs), which are located in the promoter regions of target genes.

-

Transcriptional Regulation: The binding of the ligand-activated receptor complex to RAREs recruits co-activator proteins and the general transcriptional machinery, leading to the transcription of downstream genes. This results in the synthesis of new proteins that mediate the physiological effects of the retinoid, such as cell differentiation, proliferation, and apoptosis.[7]

Retinoic Acid Signaling Pathway

Caption: Retinoic acid signaling pathway.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Identification of 4-oxo-13-cis-retinoic acid as the major metabolite of 13-cis-retinoic acid in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Immunomart [immunomart.com]

- 4. Retinoic acid and its 4-oxo metabolites are functionally active in human skin cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]

- 7. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 11. This compound | inhibitor/agonist | CAS 71748-57-7 | Buy this compound from Supplier 美国InvivoChem [invivochem.cn]

- 12. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 13. cdn.stemcell.com [cdn.stemcell.com]

- 14. Teratogenicity and placental transfer of all-trans-, 13-cis-, 4-oxo-all-trans-, and 4-oxo-13-cis-retinoic acid after administration of a low oral dose during organogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 16. ambystoma.uky.edu [ambystoma.uky.edu]

- 17. medchemexpress.cn [medchemexpress.cn]